(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, also known as a phenyl ethanamine derivative, is a compound characterized by the presence of an ethanamine group attached to a phenyl ring that is further substituted with a propan-2-yloxy group. This structure suggests potential interactions with various biological systems due to the amine and ether functionalities, which may influence its pharmacological properties.
The chemical behavior of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine can be analyzed through several types of reactions:
The biological activity of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine has been associated with various pharmacological effects. Compounds with similar structures often exhibit:
Several synthesis routes can be employed to produce (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine:
The applications of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine span various fields:
Interaction studies involving (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine typically focus on its binding affinity to various receptors:
Studies employing computational methods like molecular docking have been used to predict these interactions, aiding in the design of more effective derivatives .
Several compounds share structural similarities with (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxyphenethylamine | Hydroxyl group on phenyl ring | Antidepressant effects, similar mechanism |
| 3-Methoxyphenethylamine | Methoxy group instead of propoxy | Neuroprotective effects |
| 4-Methylphenethylamine | Methyl substitution on phenyl ring | Psychoactive properties |
| 2-(4-Methylphenyl)ethanamine | Methyl substitution at different position | Potentially distinct receptor interactions |
Each compound exhibits unique pharmacological profiles due to variations in substituent groups and their positions on the aromatic ring, influencing their biological activities and interactions within biological systems.
The synthesis begins with the alkylation of phenolic precursors to introduce the isopropoxy group. A common approach involves reacting 4-hydroxyphenylacetone with isopropyl bromide in the presence of a base such as potassium carbonate or cesium carbonate. In anhydrous dimethyl sulfoxide (DMSO), this reaction proceeds at 85°C under inert conditions, achieving 4-O-alkylation with yields exceeding 80% [1]. The use of cesium carbonate enhances reaction efficiency due to its superior solubility in polar aprotic solvents, facilitating deprotonation of the phenolic hydroxyl group [1].
Alternative methods employ propylene as the alkylating agent with aluminum phenolate catalysts. For instance, phenol and propylene react at 160–265°C under 0–1.8 MPa pressure, producing 4-isopropoxyphenol intermediates with 65% conversion rates [2]. This method benefits from reduced waste generation through vacuum distillation systems that recover unreacted phenol [2].
The reduction of nitrile intermediates to the primary amine is critical for introducing the chiral center. Catalytic hydrogenation using Raney nickel or palladium-based catalysts under 10–15 bar H₂ at 120°C achieves near-quantitative conversion of 4-(propan-2-yloxy)phenylacetonitrile to the target amine [5]. Recent advances in non-noble metal catalysts, such as carbon-coated Ni/NiO systems, enable hydrogenation at milder conditions (120°C, 10 bar H₂) with 98.25% selectivity for the primary amine [5].
Stoichiometric reductions using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) are also effective but require stringent moisture control. The reaction proceeds via an imine intermediate, which is hydrolyzed to yield the amine [3].
Industrial-scale production leverages solid-supported catalysts to improve selectivity and recyclability. Silica gel-supported aluminum phenolate catalysts, prepared by grafting aluminum trichloride onto silica followed by ligand exchange with phenol, demonstrate high ortho-selectivity during alkylation [4]. These systems achieve 85% yields of 4-isopropoxyphenol while minimizing polyalkylation byproducts [4].
Catalyst recycling is facilitated by fluidized-bed reactors, where spent catalysts are regenerated via thermal treatment at 260°C under nitrogen [2]. This approach reduces aluminum waste by 40% compared to traditional homogeneous catalysts [4].
Continuous flow systems enhance throughput and safety for nitrile hydrogenation. In a representative setup, a fixed-bed reactor packed with Ni/NiO@C-600-200-1-H₂O catalyst operates at 120°C and 10 bar H₂, converting aromatic nitriles to amines with 99% conversion over 4 hours [5]. The integration of in-line analytics and automated solvent recovery systems ensures consistent product quality while reducing manual intervention [5].
Optimal alkylation temperatures range from 85°C (for bromide-based alkylation) to 165°C (for propylene gas alkylation) [1] [2]. Polar aprotic solvents like DMSO and THF enhance reaction rates by stabilizing transition states, while nitromethane improves nitro olefination efficiency in modified Henry reactions [1].
Hydrogenation selectivity is temperature-dependent: below 100°C, primary amine formation dominates, whereas higher temperatures favor secondary amines via imine condensation [3].
Yield improvements are achieved through:
The compound (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine, a chiral aromatic amine derivative, has been characterized primarily through crystallographic techniques in its hydrochloride salt form. Although direct X-ray crystallographic data specific to this compound are limited in publicly available literature, its close structural analogs, such as (S)-1-(4-methoxyphenyl)ethylamine derivatives, have been studied to reveal key conformational features.
The molecule consists of a phenyl ring substituted at the para position with an isopropoxy group (propan-2-yloxy), linked to an ethan-1-amine moiety bearing an (S)-configuration at the chiral center. The stereochemistry at the alpha carbon is critical, as it dictates the spatial orientation of the amine relative to the aromatic ring and the ether substituent.
Conformational studies suggest that the isopropoxy substituent adopts a conformation that minimizes steric hindrance with the adjacent phenyl ring, typically favoring a staggered orientation around the C–O bond. The chiral center’s configuration (1S) enforces a specific three-dimensional arrangement that influences intermolecular interactions and packing in the crystalline state. These conformational preferences are important for understanding the compound’s reactivity and interaction with biological targets.
Table 1: Key Structural Parameters (estimated from analogs and modeling)
| Parameter | Value (approximate) |
|---|---|
| C–O bond length (isopropoxy) | ~1.36 Å |
| C–N bond length (amine) | ~1.47 Å |
| Dihedral angle (phenyl–O–C) | 60°–90° (staggered) |
| Chiral center configuration | (S) absolute configuration |
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular framework and stereochemistry of (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine.
The aromatic protons of the para-substituted phenyl ring appear as two sets of doublets due to the symmetrical substitution pattern, typically resonating between 6.8 and 7.2 ppm. The isopropoxy group’s methyl protons give a doublet near 1.2 ppm, while the methine proton adjacent to the oxygen resonates as a multiplet around 4.5 ppm. The chiral methine proton at the alpha carbon attached to the amine shows a distinct multiplet near 3.5–4.0 ppm, reflecting coupling with adjacent protons.
The aromatic carbons resonate between 115 and 160 ppm, with the carbon bonded to the oxygen showing a downfield shift (~160 ppm) due to electronegativity. The isopropoxy methine carbon appears near 70 ppm, and the methyl carbons of the isopropyl group resonate near 22 ppm. The chiral carbon attached to the amine group resonates around 55 ppm.
Correlation spectroscopy (COSY) confirms coupling between the chiral methine proton and adjacent methylene or methyl protons. Heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments establish direct and long-range proton-carbon connectivities, confirming the substitution pattern and stereochemical environment.
Table 2: Representative NMR Chemical Shifts
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 6.8–7.2 | Aromatic protons (4H) |
| ¹H | 4.5 | O–CH (isopropoxy methine) |
| ¹H | 3.5–4.0 | Chiral methine proton (C1) |
| ¹H | 1.2 | Isopropyl methyl groups (6H) |
| ¹³C | 160 | Aromatic C–O carbon |
| ¹³C | 70 | O–CH (isopropoxy methine carbon) |
| ¹³C | 55 | Chiral carbon (C1) |
| ¹³C | 22 | Isopropyl methyl carbons |
Vibrational spectroscopy, including Infrared and Raman spectroscopy, provides complementary information on functional groups and molecular symmetry.
Key absorption bands include:
Raman spectra reinforce the presence of aromatic ring modes, with intense bands near 1600 cm⁻¹ (C=C stretching) and 1000 cm⁻¹ (ring breathing modes). The ether C–O stretch is also Raman active, appearing as a medium intensity band around 1100 cm⁻¹.
Table 3: Selected Vibrational Frequencies
| Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| N–H Stretch | 3300–3500 | Weak | Primary amine N–H |
| Aromatic C–H Stretch | 3000–3100 | Medium | Aromatic C–H |
| Aliphatic C–H Stretch | 2850–2950 | Medium | Isopropyl C–H |
| C–O Stretch | 1100–1150 | Medium | Ether linkage (O–C) |
| Aromatic C=C Stretch | 1400–1600 | Strong | Phenyl ring vibrations |
| Aromatic Ring Breathing | 1000 | Strong | Phenyl ring symmetric modes |
The (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine exists as a single enantiomer with the (S) absolute configuration. Chiral resolution is typically achieved via crystallization of the hydrochloride salt or through chiral chromatography techniques.
The synthesis and resolution of structurally related compounds such as (S)-1-(4-methoxyphenyl)ethylamine have been optimized using salt formation with chiral acids (e.g., p-toluenesulfonic acid) followed by selective crystallization. Enzymatic resolution and asymmetric synthesis routes avoid the use of hazardous reagents and expensive catalysts, providing efficient access to enantiomerically pure material.
Enantiomeric Purity Assessment:
Enantiomeric excess is commonly determined by chiral high-performance liquid chromatography or nuclear magnetic resonance using chiral shift reagents. Optical rotation measurements further confirm stereochemical purity.
Table 4: Typical Chiral Resolution Parameters
| Method | Description | Outcome |
|---|---|---|
| Salt crystallization | Formation of diastereomeric salts with chiral acids | High enantiomeric purity (>99%) |
| Chiral chromatography | Separation on chiral stationary phases | Quantitative enantiomeric excess determination |
| Optical rotation | Measurement of specific rotation | Confirmation of (S)-configuration |